![molecular formula C20H27N3OS2 B3008509 5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one CAS No. 2034385-59-4](/img/structure/B3008509.png)
5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one: is a complex organic compound characterized by its unique structure, which includes a dithiolane ring, a benzimidazole moiety, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one typically involves multiple steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic or basic conditions.
Benzimidazole Synthesis: The benzimidazole moiety is often prepared via the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate amines with dihalides or through reductive amination processes.
Coupling Reactions: The final step involves coupling the synthesized intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The dithiolane ring can undergo oxidation to form disulfides or sulfoxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme functions or protein interactions due to its potential binding affinity to biological macromolecules.
Medicine
Medically, this compound could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The dithiolane ring might participate in redox reactions, while the benzimidazole and pyrrolidine rings could facilitate binding to proteins or other macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
5-(1,2-dithiolan-3-yl)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one: Lacks the methyl group on the benzimidazole ring.
5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)pentan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The presence of the methyl group on the benzimidazole ring and the specific combination of the dithiolane, benzimidazole, and pyrrolidine rings make 5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
5-(dithiolan-3-yl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS2/c1-15-21-18-7-3-4-8-19(18)23(15)16-10-12-22(14-16)20(24)9-5-2-6-17-11-13-25-26-17/h3-4,7-8,16-17H,2,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZEKHGISRPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CCCCC4CCSS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
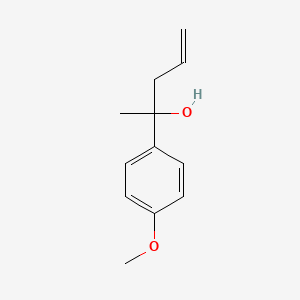
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)
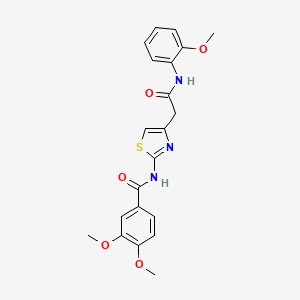
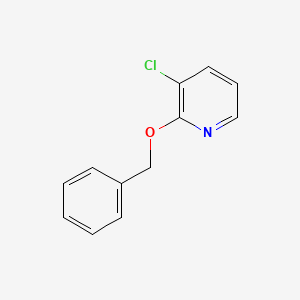
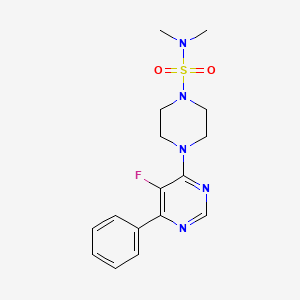
![(2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)
![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)
![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B3008439.png)
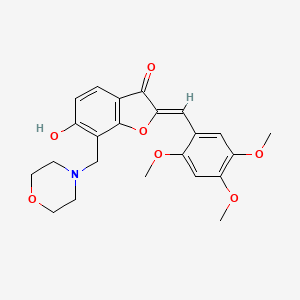
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3008446.png)
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B3008448.png)
![1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3008449.png)
